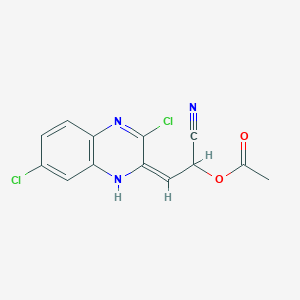
1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a useful research compound. Its molecular formula is C13H9Cl2N3O2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a quinoxaline core with cyano and acetate substituents, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9Cl2N3O2
- Molecular Weight : 310.13 g/mol
- IUPAC Name : [(2E)-1-cyano-2-(3,7-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer and antimicrobial applications. The quinoxaline moiety is often associated with significant pharmacological effects, making this compound a candidate for further evaluation.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The presence of the cyano group in this compound may contribute to its ability to inhibit tumor cell proliferation and induce apoptosis.
Table 1: Summary of Anticancer Activities of Quinoxaline Derivatives
| Compound Name | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Inhibition of topoisomerase II |
| Compound B | 1.98 ± 1.22 | DNA intercalation |
| This compound | TBD | Potentially similar to above mechanisms |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have evaluated the biological activity of quinoxaline derivatives similar to this compound:
- Study on Antiproliferative Effects : A study demonstrated that a related quinoxaline derivative exhibited significant antiproliferative effects against various cancer cell lines, including HT29 and Jurkat cells. The study reported an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Another research effort focused on the interaction of quinoxaline derivatives with specific protein targets involved in cancer progression. Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with the target proteins .
Properties
Molecular Formula |
C13H9Cl2N3O2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
[(2E)-1-cyano-2-(3,7-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H9Cl2N3O2/c1-7(19)20-9(6-16)5-12-13(15)18-10-3-2-8(14)4-11(10)17-12/h2-5,9,17H,1H3/b12-5+ |
InChI Key |
LKLJIFCEASVMMM-LFYBBSHMSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/1\C(=NC2=C(N1)C=C(C=C2)Cl)Cl)C#N |
Canonical SMILES |
CC(=O)OC(C=C1C(=NC2=C(N1)C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















